SBC-115076 is a synthetic small molecule studied for its potential in treating diseases related to lipid metabolism and atherosclerosis. [, , , , , ] It acts as a selective inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). [, , , , , ] PCSK9 is a secreted protein that regulates cholesterol levels by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of cells. [, , , , , ] By inhibiting PCSK9, SBC-115076 increases the availability of LDLRs, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. [, , , , , ]
SBC-115076 is a small molecule identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein receptor (LDLR) degradation. By inhibiting PCSK9, SBC-115076 enhances LDLR levels on the cell surface, promoting the clearance of low-density lipoproteins from the bloodstream, which is crucial for managing cholesterol levels and preventing cardiovascular diseases. This compound has garnered interest for its potential therapeutic applications in treating hypercholesterolemia and other lipid disorders.
SBC-115076 was developed as part of a broader research initiative aimed at discovering effective PCSK9 inhibitors. It belongs to a class of compounds that selectively modulate the activity of PCSK9, thereby influencing lipid metabolism. The compound's structure and mechanism have been characterized through various studies, highlighting its role in enhancing LDLR activity.
The synthesis of SBC-115076 involves multiple steps that typically include:
The precise synthetic route may vary depending on the desired properties and scale of production, but it generally follows established organic synthesis protocols.
The molecular structure of SBC-115076 can be described by its chemical formula and specific functional groups that contribute to its activity against PCSK9. Key aspects include:
The three-dimensional conformation of SBC-115076 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interaction with target proteins.
SBC-115076 undergoes several chemical reactions that are critical for its function:
SBC-115076 exerts its pharmacological effects primarily through:
Data from cellular assays demonstrate that SBC-115076 effectively inhibits PCSK9-mediated LDLR degradation in a concentration-dependent manner, confirming its mechanism of action.
SBC-115076 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems.
SBC-115076 has significant potential applications in various scientific fields:
The ongoing research into SBC-115076 underscores its relevance in both therapeutic contexts and fundamental biochemical studies.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) functions as a pivotal regulator of cholesterol metabolism through its targeted interaction with the low-density lipoprotein receptor (LDLR). This serine protease, predominantly synthesized in the liver, binds to the epidermal growth factor-like repeat A (EGF-A) domain of LDLR on hepatocyte surfaces, directing the receptor toward lysosomal degradation rather than recycling [2] [4]. This molecular pathway represents a crucial biological mechanism: Under normal physiological conditions, LDLR transports cholesterol-rich LDL particles into hepatocytes for processing, then returns to the cell surface for repeated cycles. PCSK9 binding interrupts this recycling process, dramatically reducing the density of functional LDLRs available to clear circulating LDL cholesterol (LDL-C) [6] [10]. The catalytic activity of PCSK9 is not required for this function, as the degradation occurs through a non-enzymatic mechanism mediated by its C-terminal domain (residues 452-692), which shares structural homology with resistin and facilitates PCSK9-LDLR complex formation [8]. Genetic studies confirm PCSK9's central role—gain-of-function mutations cause autosomal dominant hypercholesterolemia, while loss-of-function variants correlate with significantly reduced LDL-C levels and cardiovascular risk [2] [4].
Dysregulated PCSK9 activity constitutes a fundamental driver of atherosclerotic cardiovascular diseases (ASCVD) through multiple interconnected pathways. Elevated circulating PCSK9 levels directly reduce hepatic LDLR density, impairing LDL-C clearance and causing persistent hypercholesterolemia—a primary risk factor for endothelial dysfunction and foam cell formation [2] [6]. Beyond lipid metabolism, PCSK9 exhibits pro-inflammatory actions within vascular tissues: It amplifies endothelial cell apoptosis in response to oxidized LDL (ox-LDL), promotes macrophage infiltration into arterial walls, and enhances vascular smooth muscle cell (VSMC) production of inflammatory cytokines [6] [8]. Clinical evidence consistently demonstrates that PCSK9 concentrations are significantly elevated in ASCVD patients compared to healthy individuals [8]. Furthermore, PCSK9 expression increases under several pathological conditions, including oxidative stress, endoplasmic reticulum stress, and exposure to pro-inflammatory cytokines (TNF-α, IL-1β) released during plaque development [8]. The protein also accelerates atherosclerosis by degrading vascular LDLR-related receptors (e.g., VLDLR, apoER2) and promoting platelet activation, which heightens thrombotic risk after plaque rupture [6] [8].
Table 1: Pathophysiological Consequences of PCSK9 Dysregulation
Dysregulation Type | Molecular Consequences | Clinical/Pathological Outcomes |
---|---|---|
Gain-of-function mutations (e.g., D374Y) | Enhanced LDLR binding affinity; Reduced LDLR recycling | Severe hypercholesterolemia; Early-onset atherosclerosis |
Statin-induced upregulation | Increased PCSK9 transcription via SREBP2 activation | Incomplete LDL-C lowering ("statin resistance") |
Inflammatory cytokine exposure (TNF-α, IL-1β) | Increased PCSK9 secretion by endothelial cells and VSMCs | Endothelial dysfunction; Plaque instability |
Oxidative stress | Enhanced PCSK9 expression in macrophages | Foam cell formation; Necrotic core expansion |
The compelling biological and genetic evidence implicating PCSK9 in cholesterol metabolism and atherosclerosis has established it as a high-value therapeutic target for ASCVD management. While statins remain first-line therapy, significant limitations exist: Approximately 30% of patients exhibit statin intolerance, and many high-risk individuals fail to achieve guideline-recommended LDL-C targets despite maximal therapy [6] [10]. Statins also paradoxically upregulate PCSK9 expression through SREBP2 activation, blunting their own LDLR-enhancing effects [8]. Monoclonal antibodies (e.g., evolocumab, alirocumab) effectively inhibit PCSK9 and reduce LDL-C by 50-60%, but their high manufacturing costs, requirement for subcutaneous administration, and limited tissue penetration restrict accessibility and utility [4] [10]. These constraints have driven the search for orally bioavailable small-molecule inhibitors that can block the PCSK9-LDLR interaction with comparable efficacy. SBC-115076 represents a promising candidate within this emerging drug class, offering potential advantages in production scalability, administration convenience, and tissue distribution [1] [10]. Furthermore, PCSK9 inhibitors may confer benefits beyond LDL-C reduction, including modulation of inflammation, thrombosis, and macrophage cholesterol efflux—pleiotropic effects that could address residual cardiovascular risk [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: